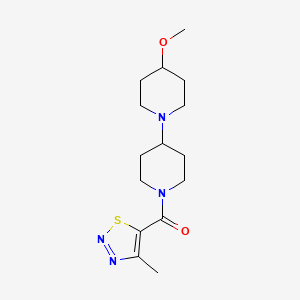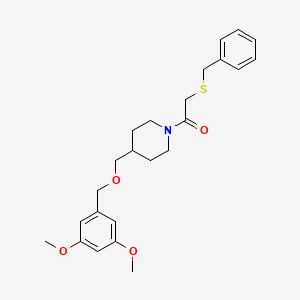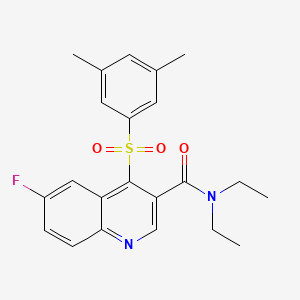
4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine” is a complex organic molecule. It contains a bipiperidine moiety, which is a type of nitrogen-containing ring structure, as well as a thiadiazole ring, which contains sulfur and nitrogen . The methoxy and carbonyl groups are common functional groups in organic chemistry.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonyl group could be involved in nucleophilic addition reactions, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the polar carbonyl and methoxy groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Research has explored the use of compounds similar to 4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine in photodynamic therapy (PDT). For instance, a study by Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with thiadiazole derivatives. These compounds demonstrated useful properties for PDT, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties.
Antimicrobial and Anticancer Agents
Thiadiazole derivatives, which are structurally related to the compound , have been studied for their antimicrobial and anticancer properties. For example, Shehadi, Abdelrahman, Abdelraof, & Rashdan (2022) synthesized a series of thiadiazoles with significant antimicrobial activities against various microorganisms. These compounds also showed potential as antimicrobial drugs after in vitro and in silico studies.
Antioxidant Properties
Compounds containing thiadiazole moieties have been evaluated for their antioxidant properties. Gür, Muğlu, Çavuş, Güder, Sayiner, & Kandemirli (2017) synthesized 1,3,4-thiadiazole derivatives and evaluated their antioxidant activities. Some compounds, especially those including methoxy groups, demonstrated effective antioxidant activities.
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to this compound have been a subject of study. Wu (2013) reported on the synthesis of a compound with a thiadiazole moiety, revealing insights into its molecular structure and potential applications.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as diacylhydrazines, have been identified as non-steroidal molting hormone agonists . These compounds interact with ecdysone receptors, which play a crucial role in insect growth and development .
Mode of Action
Based on its structural similarity to diacylhydrazines, it can be inferred that it might interact with its targets (like ecdysone receptors) and induce changes that affect the growth and development of insects .
Biochemical Pathways
Given its potential role as a non-steroidal molting hormone agonist, it can be inferred that it might affect the ecdysone signaling pathway, which plays a crucial role in insect molting and metamorphosis .
Result of Action
Based on its potential role as a non-steroidal molting hormone agonist, it can be inferred that it might affect the growth and development of insects .
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given the reported activities of similar thiadiazole compounds, it could be of interest in the development of new pharmaceuticals or pesticides .
Eigenschaften
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-11-14(22-17-16-11)15(20)19-7-3-12(4-8-19)18-9-5-13(21-2)6-10-18/h12-13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJKFGWOADHONP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,5R)-Bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2395194.png)


![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2395199.png)

![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)
![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395213.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide](/img/structure/B2395214.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)
![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)